8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline
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Overview
Description
8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline is a complex organic compound derived from the quinoline family.
Preparation Methods
The synthesis of 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline involves multiple steps. One common method includes the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .
Chemical Reactions Analysis
8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated intermediates react with nucleophiles under basic conditions
Scientific Research Applications
8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline involves its ability to chelate metal ions, which can inhibit various enzymatic activities. It functions as a transcription inhibitor and can disrupt cellular processes by binding to metal ions essential for enzyme function .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 8-hydroxyquinoline, 8-aminoquinoline, and 5-nitro-8-hydroxyquinoline. These compounds share similar chelating properties and biological activities but differ in their specific applications and efficacy. For example, 8-hydroxyquinoline is widely used for metal ion detection, while 8-aminoquinoline is known for its use in antimalarial drugs .
Properties
CAS No. |
77244-88-3 |
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Molecular Formula |
C11H7N5O4S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
8-[(3-nitro-1,2,4-triazol-1-yl)sulfonyl]quinoline |
InChI |
InChI=1S/C11H7N5O4S/c17-16(18)11-13-7-15(14-11)21(19,20)9-5-1-3-8-4-2-6-12-10(8)9/h1-7H |
InChI Key |
VFMMVUDTWOVVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N3C=NC(=N3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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